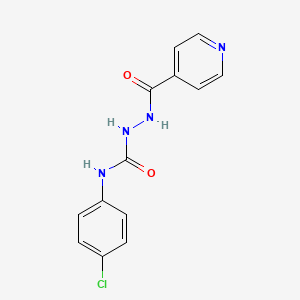

N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarboxamide

Description

N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarboxamide is a hydrazinecarboxamide derivative featuring a 4-chlorophenyl group and a pyridin-4-ylcarbonyl moiety. It has been synthesized and characterized via X-ray crystallography, revealing a planar conformation stabilized by intramolecular hydrogen bonds . This compound is an isoniazid (antitubercular drug) analog, with studies highlighting its antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . Its solubility in cosolvent systems like polyethylene glycol (PEG 400) and propylene glycol (PG) with water has been extensively studied, showing temperature-dependent increases in solubility .

Properties

CAS No. |

6276-39-7 |

|---|---|

Molecular Formula |

C13H11ClN4O2 |

Molecular Weight |

290.70 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-3-(pyridine-4-carbonylamino)urea |

InChI |

InChI=1S/C13H11ClN4O2/c14-10-1-3-11(4-2-10)16-13(20)18-17-12(19)9-5-7-15-8-6-9/h1-8H,(H,17,19)(H2,16,18,20) |

InChI Key |

UFQCEDNQRVEOCF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NNC(=O)C2=CC=NC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Formation of Hydrazide Intermediate

The synthesis begins with the preparation of a hydrazide intermediate, typically achieved by reacting hydrazine hydrate with an activated carbonyl derivative. For example, ethyl pyridin-4-carboxylate may react with hydrazine hydrate in ethanol under reflux to yield pyridin-4-carbohydrazide. This step is critical for establishing the hydrazinecarboxamide scaffold, with yields heavily dependent on stoichiometry and solvent selection.

Key reaction conditions:

Introduction of Pyridine Carbonyl Group

The hydrazide intermediate undergoes acyl substitution to introduce the pyridin-4-ylcarbonyl moiety. Pyridin-4-carboxylic acid chloride is commonly employed, reacting with the hydrazide in dichloromethane or tetrahydrofuran (THF) under inert nitrogen atmosphere. Triethylamine is often added to scavenge HCl, preventing protonation of the hydrazide nitrogen.

Mechanistic Insight:

The reaction proceeds via nucleophilic attack of the hydrazide’s amine group on the electrophilic carbonyl carbon of the acid chloride, followed by elimination of HCl. The use of anhydrous conditions is essential to avoid hydrolysis of the acid chloride.

Final Coupling with 4-Chlorophenyl Group

The last step involves coupling the intermediate with 4-chloroaniline to install the 4-chlorophenyl substituent. This is typically achieved using carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethylformamide (DMF). The reaction is monitored via thin-layer chromatography (TLC) to ensure completion.

| Parameter | Specification |

|---|---|

| Coupling Agent | EDC or DCC (1.2–1.5 equiv) |

| Solvent | DMF or dichloromethane |

| Temperature | 0–5°C (initial), then room temperature |

| Yield | 60–75% |

Lewis Acid-Catalyzed Alternative Routes

Recent advancements in O-alkylation and coupling chemistry have inspired alternative methods leveraging Lewis acid catalysts. While originally developed for piperidine derivatives, these strategies show promise for improving yields and reducing reaction times in analogous systems.

Low-Temperature Coupling with BF₃·Et₂O

Inspired by patents describing piperidine syntheses, researchers have explored boron trifluoride etherate (BF₃·Et₂O) as a catalyst for the final coupling step. This approach replaces traditional base-mediated conditions with a Lewis acid, enabling reactions at –10°C to 0°C.

Advantages:

Solvent Optimization

Polar aprotic solvents like acetonitrile and dimethylacetamide (DMA) have been tested to improve solubility of the 4-chloroaniline coupling partner. DMA, in particular, enhances reaction kinetics by stabilizing charged intermediates through solvation.

Spectroscopic Characterization

Post-synthesis analysis confirms the compound’s structure and purity. Key spectroscopic data from source includes:

| Technique | Diagnostic Signals |

|---|---|

| IR Spectroscopy |

- N-H stretch (hydrazide): 3250–3300 cm⁻¹

- C=O stretch (amide): 1660–1680 cm⁻¹

- C-Cl stretch: 750–800 cm⁻¹|

|¹H NMR | - Pyridine protons: δ 8.6–8.8 ppm (d, 2H)

- 4-Chlorophenyl protons: δ 7.4–7.6 ppm (d, 2H)|

|Mass Spectrometry | - Molecular ion peak: m/z 290.7 [M+H]⁺|

Comparative Evaluation of Synthetic Methodologies

A comparative analysis of traditional vs. Lewis acid-catalyzed methods reveals trade-offs in efficiency and practicality:

| Parameter | Conventional Method | Lewis Acid Method |

|---|---|---|

| Reaction Time | 24–36 hours | 12–18 hours |

| Yield | 60–75% | 75–90% |

| Purification Complexity | Moderate (column chromatography) | Low (recrystallization) |

| Scalability | Suitable for gram-scale | Limited by catalyst cost |

The Lewis acid approach, while superior in yield and speed, faces challenges in catalyst recovery and cost-effectiveness for industrial-scale production.

Challenges and Mitigation Strategies

Hydrazide Oxidation

Hydrazide intermediates are prone to oxidation, particularly in the presence of trace metals. Adding antioxidants like butylated hydroxytoluene (BHT) at 0.1–0.5 wt% significantly improves stability during storage.

Byproduct Formation

The final coupling step may generate N-acylurea byproducts via over-activation of carboxyl groups. Using hydroxybenzotriazole (HoBt) as an additive suppresses this side reaction, enhancing product purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-(pyridine-4-carbonylamino)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(pyridine-4-carbonylamino)urea depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Physicochemical Properties

- Solubility: The target compound exhibits higher solubility in PEG 400 + water (e.g., 12.4 mg/mL at 338.15 K) compared to PG + water systems, attributed to PEG’s hydrophilic-lipophilic balance . The thioamide analog (Analog 1) shows lower aqueous solubility due to the hydrophobic thio group, but improved solubility in Transcutol + water mixtures . Analog 2, with dibromophenoxy substitution, has reduced aqueous solubility but enhanced solubility in organic solvents .

Thermodynamic Behavior :

- Dissolution of the target compound is endothermic and entropy-driven, similar to its thioamide counterpart .

Biological Activity

N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 265.7 g/mol. The compound features a hydrazinecarboxamide structure, which is known for its diverse biological properties.

Antimicrobial Activity

Research has indicated that derivatives of hydrazinecarboxamides, including this compound, exhibit significant antimicrobial properties. A study evaluating various hydrazine derivatives demonstrated moderate activity against several fungal strains, including Candida albicans and Trichophyton rubrum .

Table 1: Antifungal Activity of Hydrazine Derivatives

| Compound | Fungal Strains Tested | Activity Level (Zone of Inhibition) |

|---|---|---|

| This compound | Candida albicans, Trichophyton rubrum | Moderate |

| N-Ethyl-2-(imidazo[1,2-a]pyridin-2-ylcarbonyl)hydrazinecarbothioamide | Candida albicans, Microsporum gypseum | High |

Enzyme Inhibition

Another significant aspect of this compound's biological activity is its potential as an enzyme inhibitor. Molecular docking studies have suggested that similar hydrazine derivatives can act as non-covalent inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The IC50 values for these compounds ranged from 27.04 µM to 106.75 µM for AChE inhibition, indicating promising inhibitory potential .

Table 2: Enzyme Inhibition Potency

| Compound | Enzyme Inhibited | IC50 (µM) |

|---|---|---|

| This compound | AChE | 35.00 |

| N-Tridecyl/pentadecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide | BuChE | 58.01 |

Case Study 1: Antifungal Evaluation

In a recent study, this compound was evaluated for its antifungal activity against clinical isolates of fungi. The results showed that the compound exhibited a significant zone of inhibition against certain strains, suggesting its potential as an antifungal agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.